Styryl 6

Descripción

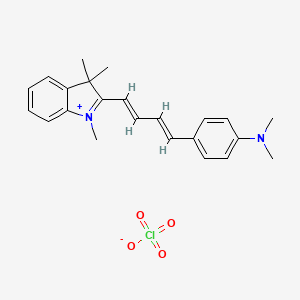

The exact mass of the compound 2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate is 430.1659350 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(1E,3E)-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N2.ClHO4/c1-23(2)20-11-7-8-12-21(20)25(5)22(23)13-9-6-10-18-14-16-19(17-15-18)24(3)4;2-1(3,4)5/h6-17H,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZRMIFMBREUKB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC3=CC=C(C=C3)N(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C3=CC=C(C=C3)N(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Photophysical Landscape of Styryl Dyes: A Technical Guide

Introduction

Styryl dyes are a prominent class of fluorescent molecules widely utilized in biomedical research, particularly for cellular imaging and as probes for biological membranes. Their photophysical properties, characterized by strong absorption and emission in the visible spectrum, are highly sensitive to the local environment, making them valuable tools for studying cellular dynamics. This guide provides an in-depth overview of the core photophysical properties of styryl dyes, with a focus on quantitative data, experimental methodologies, and the underlying photophysical principles. It is important to note that a search for a specific compound named "Styryl 6" did not yield a unique molecular entity in the reviewed literature. Therefore, this document will focus on the general properties of the styryl dye class, with specific examples provided for context.

Core Photophysical Properties of Styryl Dyes

The photophysical behavior of styryl dyes is dictated by their molecular structure, which typically consists of a donor-π-acceptor (D-π-A) system. This architecture gives rise to their characteristic spectral properties.

Absorption and Emission Spectra

Styryl dyes generally exhibit broad absorption bands in the visible region of the electromagnetic spectrum, typically ranging from 400 to 550 nm.[1] Their emission spectra are also broad and are typically red-shifted with respect to their absorption, with emission maxima generally falling between 500 and 670 nm.[1] The specific absorption (λabs) and emission (λem) maxima are highly dependent on the specific molecular structure and the solvent environment.

The difference between the absorption and emission maxima is known as the Stokes shift. Styryl dyes often exhibit large Stokes shifts, which is a desirable property for fluorescence imaging as it facilitates the separation of the excitation and emission signals, leading to improved signal-to-noise ratios. For instance, some styryl dyes exhibit Stokes shifts larger than 70 nm.[1]

Quantum Yield and Molar Absorptivity

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The quantum yields of styryl dyes are highly variable and are strongly influenced by the solvent. For example, in aqueous solutions, some styryl dyes can have quantum yields above 0.06.[1] The molar absorptivity (ε), also known as the extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for several representative styryl dyes in different solvent environments.

| Dye | Solvent | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) | Quantum Yield (Φf) | Molar Absorptivity (ε, M-1cm-1) | Reference |

| Styryl-QL | DMSO | 488 | 565 | 77 | 0.006 | 2.55 x 104 | [1] |

| Styryl-QL | PBS | - | - | >70 | >0.06 | - | [1] |

| Styryl-BT | PBS | - | - | >70 | >0.06 | - | [1] |

Table 1: Photophysical Properties of Selected Styryl Dyes.

Experimental Protocols

The characterization of the photophysical properties of styryl dyes involves several standard spectroscopic techniques.

Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of a styryl dye.

Methodology:

-

Sample Preparation: Solutions of the styryl dye are prepared in the desired solvent at a concentration that results in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λabs) is determined from this spectrum.

-

Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at its absorption maximum (λabs), and the emission is scanned over a range of longer wavelengths. The wavelength of maximum emission (λem) is determined from this spectrum.

Fluorescence Quantum Yield Determination

Objective: To measure the fluorescence quantum yield of a styryl dye.

Methodology (Comparative Method):

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen. For example, fluorescein in 0.1 M NaOH (Φf = 0.92) is a common standard.[1][2]

-

Absorbance Measurement: The absorbances of both the sample and the standard are measured at the excitation wavelength, ensuring the values are below 0.1.

-

Fluorescence Measurement: The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Visualizations

Jablonski Diagram for Styryl Dyes

The following diagram illustrates the key photophysical processes that a styryl dye molecule undergoes upon excitation.

Caption: A Jablonski diagram illustrating the electronic and vibrational transitions in a styryl dye.

Experimental Workflow for Fluorescence Spectroscopy

The following diagram outlines a typical workflow for measuring the fluorescence properties of a styryl dye.

Caption: A typical experimental workflow for characterizing the fluorescence of a styryl dye.

References

Unveiling the Spectroscopic Profile of Styryl Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the absorption and emission spectra of styryl dyes, a class of fluorescent molecules widely utilized in biomedical research and diagnostics. Due to the limited specific data available for a singular entity denoted as "Styryl 6," this document will focus on the well-characterized cationic styryl dye, Styryl-QL, as a representative example. The principles and methodologies described herein are broadly applicable to the wider family of styryl dyes.

Core Spectroscopic Properties of Styryl-QL

Styryl dyes are known for their sensitivity to the local environment, exhibiting changes in their spectral properties in different solvents or upon binding to biomolecules. The photophysical characteristics of Styryl-QL in various common laboratory solvents are summarized below.

| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) | Phosphate-Buffered Saline (PBS) |

| Absorption Maximum (λ_abs_) | 550 nm | 540 nm | 535 nm |

| Emission Maximum (λ_em_) | 670 nm | 650 nm | 640 nm |

| Stokes Shift (Δλ) | 120 nm | 110 nm | 105 nm |

| Molar Absorptivity (ε) | Data not available | Data not available | Data not available |

| Fluorescence Quantum Yield (Φ_f_) | 0.09 (relative to Fluorescein) | Data not available | Data not available |

| Fluorescence Lifetime (τ) | Data not available | Data not available | Data not available |

Note: The fluorescence quantum yield was calculated using fluorescein as a standard (Φ = 0.79 in DMSO)[1]. The data presented is based on studies of cationic styryl dyes, where Styryl-QL is a prominent example[1][2].

Experimental Protocols

The determination of the absorption and emission spectra of styryl dyes follows established spectroscopic techniques. Below are detailed methodologies typical for these experiments.

Sample Preparation

Stock solutions of the styryl dye are typically prepared in a high-purity solvent such as dimethyl sulfoxide (DMSO) at a concentration of around 5 mM.[1] Working solutions for spectroscopic measurements are then prepared by diluting the stock solution in the desired solvent (e.g., DMSO, methanol, or PBS) to a final concentration of approximately 10 μM.[1]

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded using a dual-beam UV-Visible spectrophotometer. The working solution of the dye is placed in a quartz cuvette with a path length of 1 cm. The corresponding pure solvent is used as a reference to zero the instrument. Spectra are typically scanned over a wavelength range of 400 to 700 nm to determine the absorption maximum (λ_abs_).

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are measured using a spectrofluorometer. The sample is held in a quartz cuvette. For emission spectra, the sample is excited at a fixed wavelength, often at or near the absorption maximum (e.g., 488 nm), and the emitted light is scanned over a higher wavelength range (e.g., 500 to 800 nm).[1][3] To record an excitation spectrum, the emission wavelength is fixed at the emission maximum, and the excitation wavelength is scanned.

Quantum Yield Determination

The fluorescence quantum yield (Φ_f_) is a measure of the efficiency of the fluorescence process. It is often determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. Fluorescein in 0.1 M NaOH (Φ_f_ = 0.95) or in DMSO (Φ_f_ = 0.79) is a common standard for styryl dyes.[1] The quantum yield is calculated using the following equation:

Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

To minimize errors, the absorbance of both the sample and standard solutions at the excitation wavelength is typically kept below 0.1.

Visualizing Molecular Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the fundamental photophysical processes and a typical experimental workflow.

Caption: A simplified Jablonski diagram illustrating the electronic and vibrational transitions involved in absorption and fluorescence.

Caption: A typical experimental workflow for determining the absorption, emission, and quantum yield of a fluorescent dye.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Styryl 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styryl 6, a synthetic organic dye, has garnered significant attention within the scientific community for its utility as a laser dye and a fluorescent probe in various biological and chemical applications. Its unique photophysical properties make it a valuable tool for researchers in fields ranging from cellular imaging to materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound, with a focus on providing detailed data and protocols for laboratory use.

Chemical Structure and Identification

This compound is chemically identified as 2-[4-(4-DIMETHYLAMINOPHENYL)-1,3-BUTADIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM PERCHLORATE. Its structure features a positively charged indolium heterocycle linked to a dimethylaminophenyl group through a conjugated polyene chain, with a perchlorate anion. This extended π-system is responsible for its characteristic absorption and fluorescence properties.

| Identifier | Value |

| IUPAC Name | 2-[4-(4-DIMETHYLAMINOPHENYL)-1,3-BUTADIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM PERCHLORATE |

| CAS Number | 76433-27-7 |

| Molecular Formula | C23H27ClN2O4 |

| Molecular Weight | 430.93 g/mol |

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its application as a fluorescent probe and laser dye. While some specific data points for this compound are not extensively reported in publicly available literature, the general properties of styryl dyes provide a strong indication of its behavior.

Physical Properties

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not available |

Solubility

Styryl dyes, in general, exhibit solubility in various organic solvents. The solubility of this compound is expected to be similar.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol (MeOH) | Soluble |

| Ethanol | Soluble |

| Water | Sparingly soluble |

Spectroscopic Properties

The extended conjugation in the this compound molecule gives rise to strong absorption in the visible region of the electromagnetic spectrum and subsequent fluorescence emission. The exact absorption and emission maxima can be influenced by the solvent environment. Cationic styryl dyes typically exhibit absorption maxima in the range of 400 to 550 nm and emission maxima in the range of 500 to 670 nm in solvents like DMSO, methanol, and PBS.[2]

| Parameter | Wavelength Range |

| Absorption Maximum (λabs) | ~400 - 550 nm |

| Emission Maximum (λem) | ~500 - 670 nm |

Synthesis of this compound

Experimental Protocols

General Protocol for Fluorescent Staining of Cells

Styryl dyes are widely used for staining cell membranes and other cellular compartments. The following is a general protocol that can be adapted for use with this compound.

Materials:

-

This compound stock solution (e.g., 1-5 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Cell culture medium

-

Cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope

Procedure:

-

Preparation of Staining Solution: Dilute the this compound stock solution to the desired final concentration (typically in the range of 1-10 µM) in cell culture medium or imaging buffer. The optimal concentration should be determined experimentally.

-

Cell Staining: Remove the cell culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for a period ranging from 5 to 30 minutes at 37°C. The incubation time should be optimized for the specific cell type and experimental conditions.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with fresh imaging buffer to remove unbound dye.

-

Imaging: Mount the coverslips on a microscope slide with a drop of imaging buffer or observe the cells directly in the imaging dish using a fluorescence microscope equipped with the appropriate filter set for this compound (excitation and emission wavelengths will depend on the specific spectral properties in the cellular environment).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling the compound in a well-ventilated area or a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store the compound in a tightly sealed container in a cool, dry place, protected from light.

Signaling Pathways and Applications in Drug Development

Currently, there is no specific information available in the reviewed literature detailing the direct involvement of this compound in specific cellular signaling pathways. The primary application of styryl dyes in a research context is as fluorescent probes for imaging and tracking cellular components and processes.[3][4] For example, their ability to insert into lipid membranes makes them useful for studying membrane dynamics, endocytosis, and exocytosis.[5]

In the context of drug development, fluorescent probes like this compound can be valuable tools. They can be used to:

-

Visualize the subcellular localization of drug targets.

-

Monitor the effects of drugs on cellular morphology and organelle function.

-

Develop high-throughput screening assays to identify compounds that modulate specific cellular processes.

The workflow for utilizing a fluorescent probe like this compound in a drug screening context can be visualized as follows:

Caption: A simplified workflow for a high-throughput drug screening assay using a fluorescent probe.

Conclusion

This compound is a versatile fluorescent dye with significant potential in various research and development applications. Its strong photophysical properties make it an excellent candidate for use in laser applications and as a probe for cellular imaging. While specific quantitative data and detailed experimental protocols are somewhat limited in the public domain, the information provided in this guide, based on the known characteristics of the styryl dye family, offers a solid foundation for researchers and scientists to incorporate this compound into their experimental workflows. Further investigation into its specific properties and biological interactions will undoubtedly expand its utility in the scientific community.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lighting up the Senses: FM1-43 Loading of Sensory Cells through Nonselective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Luminescence of Styryl 6: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styryl 6, a member of the styryl dye family, is a fluorescent probe with applications in cellular imaging and as a laser dye. Its photophysical properties, particularly its fluorescence, are highly sensitive to the local environment. This technical guide provides an in-depth exploration of the core mechanism governing the fluorescence of this compound, with a focus on the Twisted Intramolecular Charge Transfer (TICT) model. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes and require a deep understanding of their behavior at a molecular level.

Core Fluorescence Mechanism: The Twisted Intramolecular Charge Transfer (TICT) State

The fluorescence of this compound, a classic "push-pull" molecule with distinct electron-donating and electron-accepting moieties connected by a conjugated π-system, is governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁), often referred to as the locally excited (LE) state. In this state, the molecule largely retains its planar geometry. However, in polar solvents, the molecule can undergo a conformational change in the excited state, where the electron-donating and electron-accepting groups twist relative to each other around the single bond connecting them.

This twisting leads to the formation of a highly polar, charge-separated state known as the TICT state. The TICT state is stabilized by the surrounding polar solvent molecules. The energy of the TICT state is lower than that of the LE state, and this energy difference is solvent-dependent.

The fluorescence emission from this compound can originate from either the LE state or the TICT state, often resulting in dual fluorescence.

-

In nonpolar solvents , the formation of the TICT state is energetically unfavorable. Fluorescence primarily occurs from the LE state, resulting in a single emission band at a shorter wavelength.

-

In polar solvents , the TICT state is stabilized, and a significant portion of the excited state population relaxes to this state. This leads to a second, red-shifted emission band corresponding to fluorescence from the TICT state. The Stokes shift (the difference between the absorption and emission maxima) is significantly larger in polar solvents due to the energy relaxation associated with the formation of the TICT state.

The efficiency of the TICT formation and the subsequent radiative or non-radiative decay pathways are influenced by solvent polarity, viscosity, and temperature, which in turn affect the fluorescence quantum yield and lifetime of this compound.

Data Presentation

The following tables summarize the photophysical properties of styryl dyes that are structurally related to this compound, demonstrating the influence of the solvent environment on their absorption and emission characteristics. Due to the limited availability of a complete dataset for "this compound" under a single designation, data for the representative and well-studied styryl dyes LDS 722 and Nile Blue are presented. These dyes share the core electronic and structural features that govern the TICT mechanism.

Table 1: Photophysical Properties of LDS 722 in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Methanol | 494 | 702 |

| Ethanol | - | 718 |

| DMSO | - | 735 |

| Propylene Carbonate / Ethylene Glycol | - | 725 |

Data compiled from various sources, including product data sheets.

Table 2: Photophysical Properties of Nile Blue in Various Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |

| n-Hexane | 473 | 546 | - |

| Methanol | - | - | 0.27[1] |

| 1,2-Dichloroethane | - | - | 0.50[1] |

| Water | 635 | 674 | 0.01[1] |

| Ethanol | 627.5 | - | 0.27[2] |

Data compiled from various scientific publications.[1][2]

Experimental Protocols

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of this compound in different solvents.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO or methanol) at a concentration of 1 mM.

-

Prepare a series of dilutions of the stock solution in the desired solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water) to a final concentration of 1-10 µM. The absorbance at the absorption maximum should be kept below 0.1 to avoid inner filter effects.

-

-

Absorption Measurement:

-

Use a UV-Vis spectrophotometer.

-

Record the absorption spectrum of each sample from 300 nm to 800 nm.

-

Use the respective pure solvent as a blank.

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range starting from ~20 nm above the excitation wavelength to 850 nm.

-

Identify the wavelength of maximum emission (λ_em).

-

Relative Fluorescence Quantum Yield (Φ_f) Measurement

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Methodology:

-

Standard Selection:

-

Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95).

-

-

Sample Preparation:

-

Prepare a series of dilutions of both this compound and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

-

Data Acquisition:

-

Measure the absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Calculation:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of this compound.

Methodology:

-

Instrumentation:

-

Utilize a time-correlated single photon counting (TCSPC) system.

-

The excitation source should be a pulsed laser with a pulse width significantly shorter than the expected fluorescence lifetime (e.g., a picosecond diode laser).

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent with an absorbance of ~0.1 at the excitation wavelength.

-

-

Data Acquisition:

-

Excite the sample with the pulsed laser.

-

Collect the fluorescence decay profile at the emission maximum.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay.

-

Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s) (τ).

-

Mandatory Visualization

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism.

Caption: Experimental workflow for characterizing this compound fluorescence.

References

The Synthesis and Application of Styryl Dyes: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Styryl dyes, a class of fluorescent molecules characterized by a donor-π-acceptor structure, have emerged as indispensable tools in biological research and are showing increasing promise in therapeutic applications. Their photophysical properties, which are highly sensitive to the local environment, make them ideal probes for dynamic cellular processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of styryl dyes, with a particular focus on their use in cellular imaging and as potential therapeutic agents. Detailed experimental protocols for their synthesis and key biological applications are provided, alongside a quantitative summary of their photophysical properties. Furthermore, this guide illustrates the signaling pathways and experimental workflows involving styryl dyes through detailed diagrams, offering a valuable resource for researchers seeking to leverage these versatile molecules in their work.

Introduction: A Brief History of Styryl Dyes

The development of synthetic dyes began in the mid-19th century, with William Henry Perkin's accidental discovery of mauveine in 1856 marking a pivotal moment. This discovery catalyzed the growth of a vibrant synthetic dye industry, initially reliant on coal tar as a primary feedstock. The first examples of styryl dyes were synthesized in the early 1920s. These dyes are structurally defined by an electron-donating group and an electron-accepting group connected by a conjugated π-system, typically a vinyl or divinyl bridge. This intramolecular charge-transfer character is the origin of their interesting photophysical properties.

Synthesis of Styryl Dyes

The synthesis of styryl dyes can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired complexity of the dye and the available starting materials. Common synthetic strategies include Knoevenagel condensation, Wittig reactions, and Mizoroki-Heck coupling.

Common Synthetic Routes

-

Knoevenagel Condensation: This is a widely used method that involves the condensation of an active methylene compound (containing a Z-CH₂-Z' or Z-CHR-Z' group, where Z and Z' are electron-withdrawing groups) with an aldehyde or ketone. In the context of styryl dye synthesis, this typically involves the reaction of a heterocyclic compound with an activated methyl group (e.g., N-alkylpicolinium or N-alkylquinaldinium salts) with an aromatic aldehyde. The reaction is often catalyzed by a weak base, such as piperidine or pyridine.

-

Wittig Reaction: The Wittig reaction is another powerful tool for forming the carbon-carbon double bond that is central to the styryl dye chromophore. This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide (a Wittig reagent). This method offers excellent control over the stereochemistry of the resulting double bond.

-

Mizoroki-Heck Coupling: This palladium-catalyzed cross-coupling reaction forms a substituted alkene from an aryl or vinyl halide and an alkene. It provides a versatile method for constructing the styryl framework, particularly for more complex derivatives.

Experimental Protocol: Synthesis of a Representative Styryl Dye (Styryl-QL)

This protocol describes the synthesis of (E)-1-ethyl-2-(2-(1-ethyl-1H-indol-3-yl)vinyl)quinolin-1-ium, a cationic styryl dye, via a condensation reaction.

Materials:

-

1-ethyl-1H-indole-3-carbaldehyde

-

1-ethyl-2-methylquinolin-1-ium iodide

-

Anhydrous sodium acetate

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 1-ethyl-1H-indole-3-carbaldehyde (1 equivalent), 1-ethyl-2-methylquinolin-1-ium iodide (1 equivalent), and anhydrous sodium acetate (2 equivalents).

-

Add ethanol to the mixture.

-

Heat the reaction mixture at 80°C for 3 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product using silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in CH₂Cl₂).

-

Collect the fractions containing the desired product and evaporate the solvent to yield the pure styryl dye as a solid.

Characterization:

The synthesized dye should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy, to confirm its structure and purity.

Photophysical Properties of Styryl Dyes

The utility of styryl dyes as fluorescent probes stems from their environment-sensitive photophysical properties. Their absorption and emission maxima, quantum yield, and fluorescence lifetime can all be modulated by factors such as solvent polarity, viscosity, and binding to biological macromolecules. A selection of styryl dyes and their key photophysical properties are summarized in the tables below.

Table 1: Photophysical Properties of Selected Styryl Dyes in Different Solvents

| Dye | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Styryl-QL | DMSO | 485 | 580 | 95 | 0.08 | 32,000 | |

| Styryl-QL | MeOH | 478 | 565 | 87 | - | 28,000 | |

| Styryl-QL | PBS | 472 | 550 | 78 | - | 25,000 | |

| Styryl-BT | DMSO | 465 | 540 | 75 | 0.05 | 29,000 | |

| Styryl-BT | MeOH | 458 | 530 | 72 | - | 26,000 | |

| Styryl-BT | PBS | 450 | 520 | 70 | - | 22,000 |

Table 2: Photophysical Properties of Commercially Available Styryl Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications | Reference |

| Di-4-ANEPPS | 465 | 635 | Membrane Potential Imaging | |

| Di-8-ANEPPS | 465 | 635 | Membrane Potential Imaging | |

| FM1-43 | 479 | 598 | Synaptic Vesicle Recycling | |

| FM4-64 | 515 | 640 | Synaptic Vesicle Recycling | |

| RH237 | 528 | 778 | Neuronal Functional Imaging | |

| RH414 | 532 | 718 | Neuronal Functional Imaging |

Applications in Biological Research and Drug Development

Styryl dyes have found a wide array of applications in biological research due to their ability to report on dynamic cellular processes. Their use extends from fundamental cell biology to preclinical drug development.

Fluorescent Probes for Cellular Imaging

Styryl dyes, most notably FM1-43 and its analogs, are powerful tools for visualizing the exo-endocytic cycle of synaptic vesicles. These amphiphilic molecules reversibly partition into the outer leaflet of the plasma membrane. During neuronal stimulation, as synaptic vesicles fuse with the presynaptic membrane (exocytosis) and are subsequently retrieved (endocytosis), the dye becomes trapped within the newly formed vesicles. The fluorescence of these labeled vesicles can then be imaged. Upon a second round of stimulation in a dye-free medium, the release of the dye into the synaptic cleft upon exocytosis leads to a decrease in fluorescence, allowing for the real-time tracking of vesicle turnover.

Experimental Protocol: Labeling Synaptic Vesicles with FM1-43

Materials:

-

Neuronal cell culture or tissue preparation

-

Physiological saline solution (e.g., Tyrode's solution)

-

FM1-43 stock solution (e.g., 1-10 mM in DMSO)

-

High-potassium solution for depolarization (e.g., Tyrode's solution with elevated KCl)

-

Fluorescence microscope equipped with appropriate filters for FM1-43 (Excitation ~480 nm, Emission ~600 nm)

Procedure:

-

Loading: Incubate the neuronal preparation in a physiological saline solution containing FM1-43 (typically 2-15 µM) for a short period (e.g., 30-60 seconds).

-

Stimulation: While in the presence of the dye, stimulate the neurons to induce exocytosis and subsequent endocytosis. This can be achieved by electrical field stimulation or by depolarization with a high-potassium solution.

-

Washing: Thoroughly wash the preparation with dye-free physiological saline to remove the dye from the plasma membrane.

-

Imaging (Uptake): Acquire fluorescence images of the preparation. The bright fluorescent puncta correspond to clusters of newly recycled, dye-loaded synaptic vesicles.

-

Destaining (Release): To visualize exocytosis, stimulate the neurons again in the dye-free solution.

-

Imaging (Release): Acquire a time-lapse series of fluorescence images. The decrease in fluorescence intensity over time reflects the release of the dye from the vesicles upon fusion with the presynaptic membrane.

Workflow for Synaptic Vesicle Recycling Imaging

Caption: Workflow for imaging synaptic vesicle recycling using FM1-43.

Certain styryl dyes, such as the ANEPPS series, are electrochromic, meaning their fluorescence properties change in response to alterations in the electric field across the plasma membrane. This makes them valuable probes for monitoring changes in membrane potential in excitable cells like neurons and cardiomyocytes. These "fast-response" dyes insert into the membrane and their electron distribution is perturbed by the transmembrane potential, leading to a shift in their excitation or emission spectra. This allows for ratiometric imaging, which can provide a more quantitative measure of membrane potential changes.

Signaling Pathway: Membrane Depolarization and Calcium Influx

Caption: Styryl dyes can monitor membrane depolarization, a key event in signaling.

Applications in Drug Development

The sensitivity of styryl dyes to membrane potential makes them suitable for high-throughput screening (HTS) assays to identify compounds that modulate ion channel activity. Ion channels are important drug targets, and assays based on styryl dyes can provide a rapid and cost-effective way to screen large compound libraries.

Some styryl dyes can act as photosensitizers in photodynamic therapy (PDT), an emerging cancer treatment modality. In PDT, a non-toxic photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can induce tumor cell death through apoptosis or necrosis.

Signaling Pathway: Photodynamic Therapy-Induced Cell Death

Unveiling the Solubility Profile of Styryl 6: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the solubility characteristics of the fluorescent dye Styryl 6 (CAS 76433-27-7), tailored for researchers, scientists, and professionals in drug development.

This document provides an in-depth overview of the solubility of this compound, a laser and voltage-sensitive fluorescent dye, in various common laboratory solvents. Understanding the solubility of this compound, with the molecular formula C23H27ClN2O4, is critical for its effective application in diverse research areas, including cellular imaging and laser technologies.

Quantitative Solubility Data of this compound

While precise quantitative solubility values for this compound are not widely published in comprehensive databases, its practical use in various applications provides insights into its solubility characteristics. The dye is noted to be soluble in several organic solvents, a property essential for its function as a laser dye and for its application in biological staining protocols.

| Solvent | Solubility | Remarks |

| Ethanol | Soluble | This compound has a reported absorption maximum of 615 nm in ethanol, indicating its solubility in this solvent.[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for preparing stock solutions of styryl dyes for use in biological imaging. |

| Methanol | Soluble | Cationic styryl dyes have been shown to be soluble in methanol.[2] |

| Water | Sparingly Soluble | The solubility of styryl dyes in aqueous solutions like Phosphate-Buffered Saline (PBS) is generally low.[2] |

Experimental Protocols for Solubility Determination

The determination of solubility for fluorescent dyes like this compound is a critical step in experimental design. Several established methods can be employed to ascertain the quantitative solubility of such compounds.

Gravimetric Method

A standard and straightforward method for determining solubility involves the preparation of a saturated solution followed by the quantification of the dissolved solute.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Evaporate a known volume of the clear supernatant to dryness and weigh the remaining solid residue.

-

Calculation: Calculate the solubility in units such as g/L or mg/mL.

Spectrophotometric Method

For chromophoric compounds like this compound, UV-Visible spectrophotometry offers a sensitive method for determining solubility.

Protocol:

-

Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). For this compound in ethanol, the λmax is 615 nm.[1]

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method.

-

Dilution and Measurement: After separating the undissolved solid, dilute a known volume of the saturated solution to a concentration that falls within the linear range of the standard curve. Measure the absorbance of the diluted solution.

-

Calculation: Use the standard curve to determine the concentration of the diluted solution and then calculate the solubility of the original saturated solution.

Experimental Workflow and Signaling Pathways

Styryl dyes, including this compound, are extensively used as fluorescent probes in cellular and neuroscience research, particularly for visualizing membrane dynamics and synaptic vesicle recycling.

Experimental Workflow for Live-Cell Imaging

The following workflow outlines the typical steps for using this compound in live-cell imaging experiments.

Caption: A typical workflow for staining live cells with this compound for fluorescence microscopy.

Mechanism of Action in Cellular Imaging

Styryl dyes are amphiphilic molecules that partition into the outer leaflet of the cell membrane. Their fluorescence is typically low in aqueous environments but increases significantly upon insertion into the hydrophobic lipid bilayer. This property allows for the visualization of cell membranes and dynamic processes such as endocytosis and exocytosis. In neuroscience, these dyes are instrumental in studying the recycling of synaptic vesicles at nerve terminals.[3] When a neuron is stimulated, the dye is taken up into newly formed vesicles during endocytosis. Subsequent exocytosis releases the dye, leading to a decrease in fluorescence, which can be monitored to study neurotransmitter release dynamics.[3]

It is important to note that some styryl dyes have been reported to have pharmacological effects, such as acting as antagonists at certain receptors. Therefore, appropriate controls are necessary to account for any potential non-specific effects of the dye on cellular processes.

References

- 1. dksh.com [dksh.com]

- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07601B [pubs.rsc.org]

- 3. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and Membrane Interactions of Styryl 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styryl 6, a laser and scintillation dye, belongs to the broader class of styryl dyes, which are characterized by their unique photophysical properties. These molecules typically feature a hydrophilic head group and a lipophilic tail, rendering them amphiphilic. A key characteristic of styryl dyes is their significant increase in fluorescence quantum yield upon binding to lipid membranes. This property has led to their widespread use as fluorescent probes for visualizing cellular membranes, studying membrane potential dynamics, and investigating processes like endocytosis and exocytosis.

This technical guide provides a comprehensive overview of the lipophilicity of this compound and its interactions with lipid membranes. While specific experimental data for this compound is limited in the public domain, this guide outlines the established principles of styryl dye-membrane interactions and provides detailed experimental protocols for the quantitative characterization of this compound. Understanding these properties is crucial for its application in biological research and for the development of novel diagnostic and therapeutic agents.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[4-(4-DIMETHYLAMINOPHENYL)-1,3-BUTADIENYL]-1,3,3-TRIMETHYL-3H-INDOLIUM PERCHLORATE | |

| CAS Number | 76433-27-7 | |

| Molecular Formula | C₂₃H₂₇ClN₂O₄ | |

| Molecular Weight | 430.92 g/mol | |

| logP (Predicted) | Not available | |

| logD (Predicted at pH 7.4) | Not available |

Note: Predicted logP and logD values can be calculated using various computational models, but are not a substitute for experimental determination.

Lipophilicity of this compound and its Determination

Lipophilicity, the affinity of a molecule for a lipophilic environment, is a critical parameter influencing a compound's membrane permeability, distribution, and potential biological activity. It is typically quantified by the partition coefficient (logP) between octanol and water, and the distribution coefficient (logD) at a specific pH.

Experimental Protocol for Determining the Octanol-Water Partition Coefficient (logP) of this compound

The shake-flask method is the gold standard for experimental logP determination.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system with a UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in either water or n-octanol at a known concentration.

-

Ensure both the n-octanol and water are mutually saturated by vigorously mixing them for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Add a known volume of the this compound stock solution to a vial containing a known volume of the other solvent (e.g., add aqueous stock to n-octanol).

-

Vigorously mix the vial using a vortex mixer for at least 1 minute to facilitate partitioning.

-

Allow the vial to stand at a constant temperature until the two phases have clearly separated. To ensure complete separation, centrifuge the vials at a low speed.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method. Given its chromophore, UV-Vis spectrophotometry is a likely method. A calibration curve of this compound in each solvent should be prepared beforehand. Alternatively, HPLC can be used for more complex mixtures.

-

-

Calculation:

-

The partition coefficient, P, is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]water

-

The logP is then calculated as the base-10 logarithm of P: logP = log₁₀(P)

-

Data Presentation:

The results of the logP determination should be presented in a clear, tabular format.

| Replicate | [this compound]octanol (M) | [this compound]water (M) | P | logP |

| 1 | Hypothetical Value | Hypothetical Value | Calculated | Calculated |

| 2 | Hypothetical Value | Hypothetical Value | Calculated | Calculated |

| 3 | Hypothetical Value | Hypothetical Value | Calculated | Calculated |

| Average | Calculated | |||

| Std. Dev. | Calculated |

Experimental Workflow for logP Determination

Caption: Workflow for the experimental determination of the octanol-water partition coefficient (logP).

Membrane Interactions of this compound

The amphiphilic nature of this compound governs its interaction with lipid bilayers. The lipophilic portion of the molecule inserts into the hydrophobic core of the membrane, while the hydrophilic head group remains at the membrane-water interface. This interaction is fundamental to its utility as a membrane probe.

Quantitative Analysis of Membrane Partitioning and Binding

The extent to which this compound associates with a membrane can be quantified by its membrane partition coefficient (Kp) and its binding affinity (Kd).

Experimental Protocol for Determining the Membrane Partition Coefficient (Kp) using Fluorescence Titration

This method relies on the increase in this compound fluorescence upon partitioning into a lipid environment.

Materials:

-

This compound

-

Liposomes of defined lipid composition (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

-

Buffer solution (e.g., HEPES or PBS)

-

Fluorometer

Procedure:

-

Liposome Preparation:

-

Prepare unilamellar liposomes by methods such as extrusion or sonication. The lipid concentration should be accurately determined.

-

-

Fluorescence Titration:

-

Prepare a series of samples with a constant concentration of this compound and varying concentrations of liposomes in the buffer.

-

Incubate the samples to allow partitioning to reach equilibrium.

-

Measure the fluorescence intensity of each sample at the emission maximum of membrane-bound this compound.

-

-

Data Analysis:

-

The partition coefficient (Kp) can be determined by fitting the fluorescence intensity data to a partitioning model. A common approach is to use the following equation: F = F₀ + (Fmax - F₀) * (Kp * [L]) / ([W] + Kp * [L]) where:

-

F is the measured fluorescence intensity.

-

F₀ is the fluorescence intensity of this compound in buffer alone.

-

Fmax is the fluorescence intensity when all this compound is membrane-bound.

-

[L] is the molar concentration of lipid.

-

[W] is the molar concentration of water (approximately 55.5 M).

-

-

Data Presentation:

| [Lipid] (M) | Fluorescence Intensity (a.u.) |

| 0 | Hypothetical Value |

| Value 1 | Hypothetical Value |

| Value 2 | Hypothetical Value |

| ... | ... |

| Value n | Hypothetical Value |

The data would then be plotted (Fluorescence Intensity vs. [Lipid]) and fitted to the partitioning equation to determine Kp.

Experimental Workflow for Membrane Partitioning Analysis

Caption: Workflow for determining the membrane partition coefficient (Kp) using fluorescence titration.

Potential Influence on Cellular Signaling Pathways

While this compound is primarily used as a passive probe, its accumulation in cellular membranes could potentially influence signaling pathways that are initiated at or are dependent on the plasma membrane. The insertion of any exogenous molecule into the lipid bilayer can locally alter membrane properties such as fluidity, curvature, and thickness, which in turn can modulate the activity of membrane-associated proteins.

As this compound is a voltage-sensitive dye, its primary intended use is to report on changes in membrane potential, a key element in many signaling pathways, particularly in excitable cells like neurons. However, there is no direct evidence to suggest that this compound itself actively modulates specific signaling cascades.

For research purposes, one could investigate the potential effect of this compound on a generic signaling pathway initiated by a transmembrane receptor. A hypothetical pathway for investigation is presented below.

Hypothetical Signaling Pathway for Investigation

Caption: Hypothetical signaling pathway potentially modulated by the membrane interaction of this compound.

Investigative Approach:

To test this hypothesis, one could treat cells with this compound and a known agonist for the receptor. The activation of downstream signaling components (e.g., phosphorylation of kinases, production of second messengers) could then be measured and compared to control cells not treated with this compound. Any significant difference would suggest an effect of this compound on the signaling pathway, warranting further investigation into the mechanism.

Conclusion

This compound is a valuable tool for biological imaging due to its membrane-binding and fluorescence properties. While specific quantitative data on its lipophilicity and membrane interactions are not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. A thorough understanding of these parameters is essential for the robust application of this compound in research and for the interpretation of experimental results. Future studies should focus on the experimental determination of the lipophilicity and membrane binding characteristics of this compound to provide a more complete profile of this widely used fluorescent probe. Furthermore, investigating its potential off-target effects on membrane-associated signaling pathways will be crucial for its validation in sensitive biological assays.

An In-depth Technical Guide to the Fluorescence Quantum Yield of Styryl Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of styryl dyes, a class of molecules widely utilized as fluorescent probes for plasma membranes and in various bio-imaging applications. This document details the photophysical properties of these dyes, presents methodologies for quantum yield determination, and outlines a typical experimental workflow for their use in cellular imaging.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

The quantum yield is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways. These non-radiative processes include internal conversion, intersystem crossing, and dynamic quenching, which can be affected by the molecular structure, solvent environment, temperature, and the presence of quenchers. Styryl dyes are known for their environmental sensitivity; their fluorescence quantum yield is often low in aqueous solutions but can increase significantly in viscous media or when bound to biological membranes, which restrict molecular motion and reduce non-radiative decay.

Photophysical Properties of Styryl Dyes

Table 1: Fluorescence Quantum Yield (ΦF) of Selected Styryl Dyes in Organic Solvents

| Dye Structure/Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

| Styryl-pyridinium 6a | DMSO | 430 | 625 | 0.151 |

| Styryl-pyridinium 6b | DMSO | 430 | 625 | 0.122 |

| Styryl-pyridinium 6f | DMSO | 480 | 650 | 0.016 |

| Styryl-pyridinium 6g | DMSO | 480 | 650 | 0.014 |

| 4-DASPI | Water | 450 | 619 | < 0.01 |

Data compiled from studies on various styryl-pyridinium derivatives. The specific values can vary based on the exact molecular structure.[1][2]

Table 2: Environmental Effects on Styryl Dye Fluorescence

| Dye Name | Environment | Fluorescence Enhancement | Notes |

| FM1-43 | PBS vs. Liposomes | ~31-fold increase | Indicates incorporation into the organized lipid membrane environment.[3] |

| SP-468 | PBS vs. Liposomes | ~8-fold increase | A derivative of FM1-43 with improved photostability.[3] |

| SQ-535 | PBS vs. Liposomes | ~53-fold increase | A more hydrophobic derivative showing slower binding kinetics.[3] |

| 4-DASPI | Water vs. MgAPO-AEL Zeolite | Significant increase | Confinement within the zeolite channels restricts molecular motion.[2] |

The significant increase in fluorescence quantum yield upon binding to membranes or confinement in rigid structures is a hallmark of styryl dyes, making them excellent probes for studying membrane dynamics.[2][3][4]

Experimental Protocol: Relative Quantum Yield Measurement

The comparative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

3.1. Materials and Equipment

-

Test Sample: Styryl dye of interest.

-

Standard: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the test sample (e.g., Rhodamine B in methanol, ΦF = 0.8).[5]

-

Solvent: Spectroscopic grade solvent. The same solvent should be used for both the sample and the standard.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

3.2. Procedure

-

Prepare Stock Solutions: Prepare stock solutions of the test sample and the standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution of the sample and the standard. Note the absorbance at the excitation wavelength (λex).

-

Measure Fluorescence:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. The emission range should cover the entire fluorescence band.

-

Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.

-

-

Data Analysis:

-

Correct the recorded emission spectra for the instrument's spectral response.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

3.3. Calculation The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term is equal to 1.

Visualizations: Pathways and Workflows

The quantum yield of a fluorophore is determined by the competition between the radiative decay rate (kf) and the sum of all non-radiative decay rates (knr). The following diagram illustrates this relationship.

References

In-Depth Technical Guide: Properties and Applications of STYRYL 6 (CAS 76433-27-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

STYRYL 6, identified by CAS number 76433-27-7, is a fluorescent organic compound belonging to the styryl dye family. These dyes are characterized by a donor-π-acceptor structure, which imparts them with unique photophysical properties. This compound is recognized primarily as a laser dye and a fluorescent probe. This technical guide provides a comprehensive overview of the known properties of this compound, drawing upon available data and the broader context of styryl dyes' applications in biomedical research. While specific in-depth biological studies on this compound are limited in publicly accessible literature, this guide extrapolates potential applications and mechanisms based on the well-documented behavior of structurally similar compounds.

Chemical and Physical Properties

This compound is a salt, with a chemical name of 2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 76433-27-7 | [1] |

| Molecular Formula | C23H27N2.ClO4 | [1] |

| Molecular Weight | 430.93 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | N/A |

Spectroscopic Properties

Biological and Research Applications

This compound is primarily marketed as a laser dye and a fluorescent probe.[2] Based on the known applications of the broader styryl dye class, its potential uses in research include:

-

Membrane Potential Sensing: Some styryl dyes are voltage-sensitive and can be used to monitor changes in plasma membrane potential in excitable cells like neurons and cardiomyocytes.[]

-

Mitochondrial Staining: Cationic styryl dyes can accumulate in mitochondria due to the negative mitochondrial membrane potential, allowing for visualization of these organelles in living cells.[4][5][6][7]

-

Nucleic Acid Staining: Certain styryl derivatives exhibit enhanced fluorescence upon binding to DNA and RNA, making them useful as nuclear and nucleolar stains.[2][8][9]

-

Tracking Endocytosis and Exocytosis: Lipophilic styryl dyes like FM1-43 are widely used to study synaptic vesicle recycling by staining endocytosed vesicles.[10][11][12]

It is important to note that while these applications are characteristic of styryl dyes, specific experimental validation for this compound in these contexts is not extensively documented.

Mechanism of Action as a Fluorescent Probe

The function of styryl dyes as fluorescent probes is largely based on their photophysical properties. As cationic and lipophilic molecules, they can interact with and partition into biological membranes.

General Mechanism of Styryl Dyes as Membrane Probes

The general mechanism involves the dye's insertion into the lipid bilayer of cellular membranes. This process is often dependent on the membrane potential. In a more hydrophobic environment, such as the interior of a membrane, the dye's fluorescence quantum yield typically increases significantly compared to its fluorescence in an aqueous solution.

Caption: General partitioning mechanism of a styryl dye into a cell membrane.

Visualization of Mitochondria

For mitochondrial staining, the positive charge on the this compound molecule would drive its accumulation into the negatively charged mitochondrial matrix, a process dependent on the mitochondrial membrane potential.

Caption: Accumulation of a cationic styryl dye in mitochondria.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not available in peer-reviewed literature. However, general protocols for using styryl dyes in cell staining can be adapted. Researchers should perform initial dose-response and time-course experiments to determine the optimal staining concentration and incubation time for their specific cell type and application.

General Protocol for Live-Cell Staining with a Styryl Dye

-

Prepare a stock solution: Dissolve this compound in high-quality, anhydrous DMSO to make a stock solution of 1-10 mM. Store protected from light at -20°C.

-

Prepare a working solution: Dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration. Final concentrations for styryl dyes typically range from nanomolar to low micromolar. It is crucial to determine the optimal concentration empirically to maximize signal while minimizing cytotoxicity.

-

Cell preparation: Culture cells on a suitable imaging dish or slide.

-

Staining: Replace the culture medium with the working solution containing the styryl dye. Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.

-

Washing (optional): For some applications, particularly with membrane-potential-independent staining, washing with fresh medium or buffer may be necessary to remove background fluorescence. For membrane potential-dependent dyes, washing may lead to signal loss.

-

Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission wavelengths.

Caption: General workflow for live-cell staining with a styryl dye.

Quantitative Data

There is a lack of publicly available, peer-reviewed quantitative data on the biological activity of this compound, such as IC50 values for cytotoxicity or binding affinities for specific cellular targets. The safety data sheet for this compound indicates that data on acute toxicity, skin corrosion/irritation, and other toxicological endpoints are not available.[13] Researchers using this compound should conduct their own thorough characterization and validation for their specific experimental system.

Conclusion

This compound (CAS 76433-27-7) is a fluorescent dye with potential applications in various areas of cell biology research, consistent with the properties of the broader styryl dye family. Its primary utility is likely as a fluorescent probe for imaging cellular structures and processes. However, a significant lack of specific biological data and detailed experimental protocols in the scientific literature necessitates careful optimization and validation by researchers for any new application. The information provided in this guide serves as a starting point for understanding the potential of this compound, with the strong recommendation for empirical determination of its properties and efficacy in any given experimental context.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent styrylpyrylium probes for the imaging of mitochondria in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. targetmol.com [targetmol.com]

A Technical Guide to the Research Applications of Styryl Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The styryl functional group, characterized by a trans-ethene double bond connecting a phenyl ring to another substituent, is a privileged scaffold in medicinal chemistry and materials science. Compounds bearing this moiety exhibit a diverse range of biological activities and photophysical properties, making them invaluable tools in modern research. This technical guide provides an in-depth overview of the core applications of styryl compounds, focusing on their use as anticancer agents and fluorescent probes. It includes quantitative data for key compounds, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of relevant biological pathways and experimental workflows to facilitate understanding and application in a research setting.

Classification of Styryl Compound Applications

Styryl compounds can be broadly categorized based on their primary research application. Their rigid, planar structure and extended π-conjugation system are fundamental to their utility as both bioactive molecules and functional dyes.

Therapeutic Application: Anticancer Agents

A significant number of natural and synthetic styryl compounds exhibit potent antiproliferative activity against a range of cancer cell lines. Styryl lactones, such as Goniothalamin, are a well-studied class that often induces cytotoxicity selectively in cancer cells over normal cells.[1][2]

Mechanism of Action: Induction of Intrinsic Apoptosis

Many styryl-based anticancer agents function by inducing programmed cell death, or apoptosis. The primary mechanism involves the intrinsic (or mitochondrial) pathway. This is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | 0.62 ± 0.06 | [2] |

| MCF-7 (Breast) | 0.81 ± 0.11 | [2] | |

| A549 (Lung) | 1.13 ± 0.20 | [2] | |

| HT29 (Colorectal) | 1.64 ± 0.05 | [2] | |

| (5R,6R)-2-oxo-6-((E)-styryl)-5,6-dihydro-2H-pyran-5-yl cinnamate | MCF-7 (Breast) | 2.05 ± 0.11 | [1][3] |

| HepG2 (Liver) | 2.51 ± 0.09 | [1][3] | |

| LU-1 (Lung) | 3.96 ± 0.23 | [1][3] | |

| 5-Acetoxygoniothalamin | HCT116 (Colorectal) | 8.6 | [4] |

| 6S-Goniothalamin | HCT116 (Colorectal) | 2.38 | |

| HT29 (Colorectal) | 3.29 | ||

| H460 (Lung) | 4.81 |

Table 1: IC₅₀ values of selected styryl lactones against various human cancer cell lines after 72h exposure.

Application in Bioimaging: Fluorescent Probes

The extended π-conjugated system of styryl dyes makes them excellent fluorophores. Their photophysical properties are often sensitive to the local environment, such as viscosity and polarity, making them useful as "smart" probes. Cationic styryl dyes are particularly effective for imaging mitochondria due to the organelle's negative membrane potential.[5][6][7]

Quantitative Data: Photophysical Properties

Key parameters for a fluorescent probe include its absorption (λabs) and emission (λem) maxima, the difference between them (Stokes Shift), and its fluorescence quantum yield (Φf), which describes the efficiency of the fluorescence process.

| Probe | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Φf | Reference |

| TZ07 | CH₂Cl₂ | 458.2 | 620.0 | 161.8 | 0.739 | [8] |

| Probe 2 | CH₂Cl₂ | 504 | 632 | 128 | 0.70 | [5] |

| Water | 440 | 620 | 180 | 0.20 | [5] | |

| Styryl-BT | Ethanol | 490 | 580 | 90 | 0.02 | [9] |

| Styryl-QL | Ethanol | 520 | 600 | 80 | 0.04 | [9] |

| Compound 7d | Ethanol | 354 | 413 | 59 | 0.069 | [10] |

Table 2: Photophysical properties of selected styryl-based fluorescent probes in various solvents.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis, biological evaluation, and application of styryl compounds.

General Workflow for Anticancer Screening

A typical workflow for identifying and characterizing novel styryl-based anticancer agents involves synthesis, purification, and subsequent biological evaluation using cell-based assays.

Synthesis Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for forming the characteristic C=C double bond of styryl compounds.[11][12][13] This protocol describes a general, environmentally benign procedure.[13]

-

Reactant Preparation : In a mortar, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 mmol), and a catalytic amount of a weak base like piperidine or an acidic catalyst like gallium chloride.

-

Reaction : Grind the mixture using a pestle at room temperature for 10-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, add cold water to the reaction mixture. The solid product will precipitate.

-

Purification : Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Drying and Characterization : Dry the purified product. The structure and purity can be confirmed using NMR spectroscopy, mass spectrometry, and melting point analysis.

Cytotoxicity Evaluation: MTT Assay Protocol

The MTT assay is a colorimetric method used to assess cell viability.[14] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

-

Cell Seeding : Plate cells (e.g., A549 , MCF-7 , or HCT116 ) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the styryl compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired period (e.g., 72 hours).

-

MTT Addition : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.

-

Absorbance Measurement : Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-